molecular formula C7H9FO2 B2463144 1-Fluorospiro[2.3]hexane-5-carboxylic acid CAS No. 2168202-34-2

1-Fluorospiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2463144
CAS No.: 2168202-34-2
M. Wt: 144.145
InChI Key: CMBXDRUMOASTBI-UHFFFAOYSA-N
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Description

1-Fluorospiro[2.3]hexane-5-carboxylic acid is a fluorinated organic compound with the molecular formula C7H9FO2. It is characterized by a spirocyclic structure, where a fluorine atom is attached to a spiro[2.3]hexane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluorospiro[2One common method is the fluorination of spiro[2.3]hexane-5-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 1-fluorospiro[2.3]hexane-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Fluorospiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Fluorospiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluorospiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to modulation of biological pathways and therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Spiro[2.3]hexane-5-carboxylic acid: Lacks the fluorine atom, which can result in different chemical and biological properties.

    1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid with different functional groups.

    1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.

Uniqueness: 1-Fluorospiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogues. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluorospiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-5-3-7(5)1-4(2-7)6(9)10/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXDRUMOASTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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